



JNJ-7706621 CAS number and chemical properties

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Compound of Interest

3-Methylthienyl-carbonyl-JNJ7706621

Cat. No.:

B1683902

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An In-depth Technical Guide to JNJ-7706621

JNJ-7706621 is a potent, cell-permeable small molecule that functions as a dual inhibitor of cyclin-dependent kinases (CDKs) and Aurora kinases.[1] This compound has been a subject of significant interest in cancer research due to its ability to modulate cell cycle progression and induce apoptosis in various tumor cell lines.[1][2] It selectively blocks the proliferation of tumor cells while being considerably less effective against normal human cells.[1][3] This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental protocols related to JNJ-7706621.

Chemical and Physical Properties

JNJ-7706621 is chemically known as 4-[[5-amino-1-(2,6-difluorobenzoyl)-1H-1,2,4-triazol-3-yl]amino]-benzenesulfonamide.[2][4] Its fundamental properties are summarized in the table below.



Property	Value	Source
CAS Number	443797-96-4	[3][4][5]
Molecular Formula	C15H12F2N6O3S	[3][4]
Molecular Weight	394.36 g/mol	[3][6]
IUPAC Name	4-((5-amino-1-(2,6-difluorobenzoyl)-1H-1,2,4-triazol-3-yl)amino)benzenesulfonamide	[3]
Appearance	White to off-white solid	[5]
SMILES	O=S(C1=CC=C(NC2=NN(C(C 3=C(F)C=CC=C3F)=O)C(N)=N 2)C=C1)(N)=O	[3][5]
Solubility	DMSO: 20 mg/mL; DMF: 30 mg/mL; Ethanol: 20 mg/mL	[4]

Biological Activity and Inhibitory Profile

JNJ-7706621 is a pan-CDK inhibitor with primary activity against CDK1 and CDK2. It also potently inhibits Aurora kinases A and B.[6] The compound has demonstrated broad anti-proliferative activity against a panel of human cancer cell lines with IC₅₀ values typically ranging from 112 to 514 nM.[4][6] In contrast, its inhibitory effect on normal cell lines is significantly lower, with IC₅₀ values in the micromolar range (3.67 to 5.42 μM).[6]



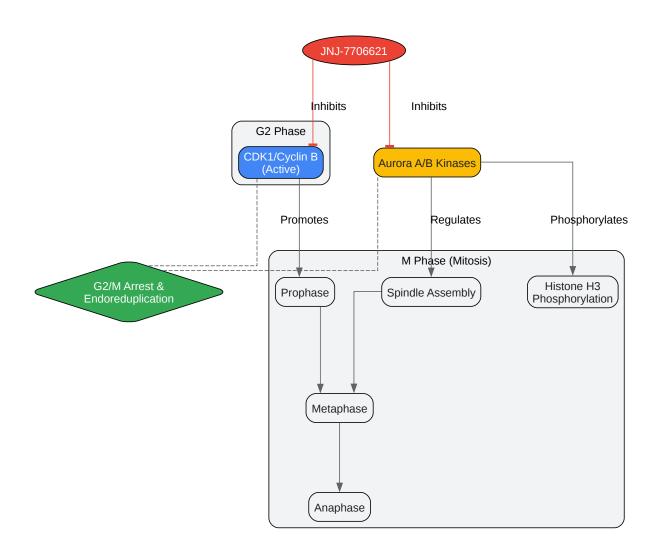
Target	IC50 (nM)	Source
CDK1	9	[5][6]
CDK2	3	[5]
Aurora-A	11	[5][6]
Aurora-B	15	[5]
VEGF-R2	154-254	[6]
FGF-R2	154-254	[6]
GSK3β	154-254	[6]

Mechanism of Action

JNJ-7706621 exerts its biological effects by targeting key regulators of the cell cycle. By inhibiting CDK1 and CDK2, it interferes with cell cycle progression at the G1/S and G2/M transitions.[1] At low concentrations, the compound slows cell growth, while at higher concentrations, it induces cytotoxicity.[1][7]

The inhibition of Aurora kinases A and B leads to defects in mitotic spindle formation, chromosome segregation, and cytokinesis.[1] This dual inhibition of both CDKs and Aurora kinases results in a robust cellular response, including a delay in G1 progression, a G2-M phase arrest, induction of endoreduplication (repeated rounds of DNA synthesis without cell division), and ultimately, apoptosis.[1][6] The apoptotic response has been observed to be independent of the status of p53 or retinoblastoma (Rb) proteins.[1] More recently, JNJ-7706621 has also been reported to bind to the pseudo (JH2) kinase domain of Janus kinase 2 (JAK2), suggesting a potentially novel mechanism of JAK inhibition.[8]





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JNJ-7706621 mechanism targeting G2/M transition.



Experimental Protocols

Detailed methodologies for key experiments involving JNJ-7706621 are described below.

CDK1 Kinase Activity Assay

This assay measures the ability of JNJ-7706621 to inhibit the kinase activity of the CDK1/Cyclin B complex.

- Enzyme and Substrate Preparation: Recombinant human CDK1/cyclin B complex is purified from a baculovirus expression system. A biotinylated peptide substrate containing the consensus phosphorylation site for histone H1 is used.[6]
- Reaction Setup: The kinase reaction is performed in 96-well streptavidin-coated scintillating microplates. The reaction mixture contains the CDK1/Cyclin B complex, the biotinylated peptide substrate, and varying concentrations of JNJ-7706621.
- Initiation and Incubation: The reaction is initiated by the addition of ³³P-γ-ATP. The plates are incubated to allow for the phosphorylation of the substrate.
- Termination and Measurement: The reaction is stopped by washing the plates with a solution of PBS containing 100 mM EDTA. The amount of ³³P incorporated into the immobilized substrate is quantified using a scintillation counter.[6]
- Data Analysis: The percent inhibition of kinase activity at each JNJ-7706621 concentration is calculated relative to a vehicle control. IC₅₀ values are determined using linear regression analysis.[6]

Cell Proliferation Assay ([14C]-Thymidine Incorporation)

This method assesses the anti-proliferative effects of JNJ-7706621 by measuring DNA synthesis.

- Cell Plating: Cancer cells (e.g., HeLa, HCT-116) are trypsinized, counted, and seeded into 96-well CytoStar scintillating microplates at a density of 3-8 × 10³ cells per well.[6][9]
- Compound Treatment: Cells are treated with various concentrations of JNJ-7706621.

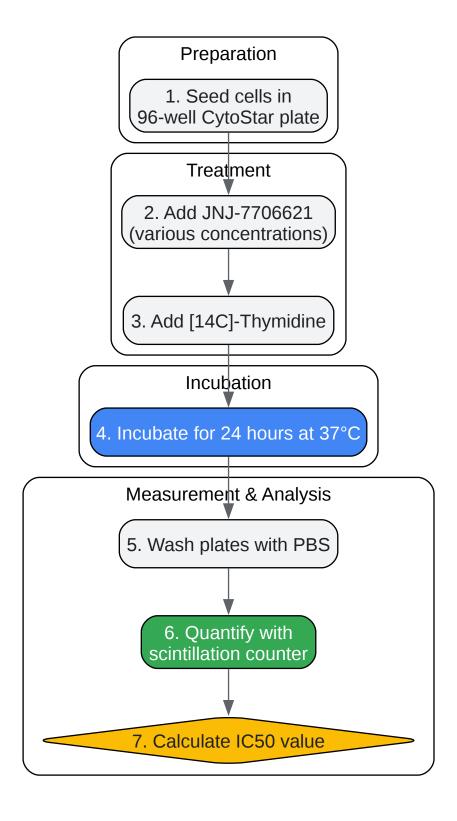
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- Radiolabeling: Methyl-14C-thymidine (0.2 μCi/well) is added to each well.[9]
- Incubation: The plates are incubated for 24 hours at 37°C to allow for the incorporation of the radiolabeled thymidine into newly synthesized DNA.[6][9]
- Washing and Measurement: The plate contents are discarded, and the wells are washed twice with PBS. The bottom of the plate is sealed, and the amount of incorporated ¹⁴Cthymidine is quantified using a Packard Top Count scintillation counter.[9]
- Data Analysis: The results are used to calculate the concentration of JNJ-7706621 that inhibits cell proliferation by 50% (IC₅₀).





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Workflow for Cell Proliferation Assay.

Colony Formation Assay



This assay evaluates the long-term effect of JNJ-7706621 on the ability of single cells to proliferate and form colonies.

- Cell Plating: HeLa cells are plated at various densities in 90-mm petri dishes.[10]
- Compound Exposure: The cells are exposed to different concentrations of JNJ-7706621 (e.g., 0-3 μM) for 48 hours.[10][11]
- Recovery: After the 48-hour treatment, the drug-containing medium is removed, cells are washed with PBS, and fresh, drug-free medium is added.[10][11]
- Incubation: The plates are incubated for an additional 7 days to allow for colony growth.[10]
 [11]
- Staining and Counting: Cells are fixed with 95% ethanol and stained with 0.5% crystal violet.
 Colonies containing more than 50 cells are manually counted.[10]

In Vivo Efficacy

The anti-tumor activity of JNJ-7706621 has been demonstrated in preclinical animal models. In a human tumor xenograft model using A375 melanoma cells in immunodeficient mice, administration of JNJ-7706621 led to significant tumor regression.[3][9] Dosing regimens of 100 mg/kg or 125 mg/kg administered intraperitoneally have shown efficacy.[7][9] Studies have indicated a direct correlation between the total cumulative dose and the observed anti-tumor effect, regardless of the specific intermittent dosing schedule used.[7]

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